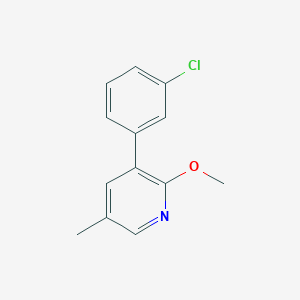

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine

Description

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is a pyridine derivative featuring a methoxy group at position 2, a 3-chlorophenyl substituent at position 3, and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including condensation and coupling methodologies, as evidenced by protocols involving arylidene-hydrazinyl-thiazolines .

Properties

CAS No. |

2089649-41-0 |

|---|---|

Molecular Formula |

C13H12ClNO |

Molecular Weight |

233.69 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-2-methoxy-5-methylpyridine |

InChI |

InChI=1S/C13H12ClNO/c1-9-6-12(13(16-2)15-8-9)10-4-3-5-11(14)7-10/h3-8H,1-2H3 |

InChI Key |

YBJKWVRTJSIMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2-methoxypyridine, and methyl iodide.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorobenzaldehyde with 2-methoxypyridine in the presence of a base such as potassium carbonate.

Methylation: The intermediate is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 5-position of the pyridine ring.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Substituent Effects

The following table summarizes key structural differences and their implications:

Key Observations :

- Electronic Effects : The 3-chlorophenyl group in the target compound enhances conjugation compared to simple chloro substituents (e.g., 3-Chloro-2-methoxy-5-methylpyridine), leading to distinct UV-Vis absorption profiles .

- Steric Effects : Bulky substituents like benzylpyrrolidinyl (in the benzylpyrrolidine analog) reduce reactivity in nucleophilic substitutions compared to the target compound’s planar 3-chlorophenyl group .

Physicochemical Properties

Lipophilicity and Solubility

- The methyl group at position 5 increases lipophilicity (logP ≈ 3.2), favoring membrane permeability but reducing aqueous solubility.

- In contrast, 3,5-Dichloro-2-methoxypyridine (logP ≈ 2.8) is less lipophilic due to the absence of the methyl group, while the dichloro substitution enhances polarity .

Thermal Stability

Computational and Spectroscopic Analysis

- Molecular Modeling : Chem3D Pro 12.0.2 studies reveal that the 3-chlorophenyl group in the target compound contributes to a dipole moment of 4.2 D, higher than analogs with smaller substituents (e.g., 3.5 D for 3-Chloro-2-methoxy-5-methylpyridine) .

- Mass Spectrometry : The nitrogen rule applies to fragmentation patterns, with the target compound showing a molecular ion peak at m/z 263.7, distinct from dichloro analogs (m/z 218.1) .

Biological Activity

3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine is a pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Klebsiella pneumoniae | 25 μg/mL |

| Acinetobacter baumannii | 30 μg/mL |

These findings suggest that the compound possesses a broad spectrum of activity against clinically relevant pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), the following results were observed:

- HeLa Cells : IC50 = 12.5 μM

- MCF-7 Cells : IC50 = 15.0 μM

- A549 Cells : IC50 = 18.0 μM

These values indicate that 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine exhibits significant cytotoxic effects, comparable to standard chemotherapeutic agents.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Tubulin Polymerization : Similar to other pyridine derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.

- Induction of Apoptosis : Studies have indicated that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of the methoxy group is believed to enhance antioxidant properties, contributing to its overall biological efficacy.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 3-(3-Chlorophenyl)-2-methoxy-5-methylpyridine?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 3-chlorophenyl group to the pyridine core. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (THF/H₂O) for efficient coupling .

- Methoxylation at the 2-position via nucleophilic substitution with NaOMe in anhydrous DMF under reflux .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How can researchers verify the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time should correlate with reference standards .

- NMR : Compare ¹H and ¹³C spectra to published data. For example, the methoxy group (2-position) typically appears as a singlet at δ 3.8–4.0 ppm, while the methyl group (5-position) resonates at δ 2.3–2.5 ppm .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) at m/z 263.7 (calculated for C₁₃H₁₁ClNO) .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation.

- Avoid exposure to moisture, as hydrolysis of the methoxy group may occur .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural confirmation?

- Methodological Answer :

- Deuterated Solvent Check : Ensure residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) do not overlap with target signals.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting by analyzing spectra at 25°C and 50°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; cross-peaks between the 3-chlorophenyl protons and pyridine carbons confirm regiochemistry .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates during methoxylation .

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency .

- In Situ Monitoring : Employ TLC or inline IR to detect side products early and adjust reaction parameters (temperature, stoichiometry) .

Q. How does the electronic nature of the 3-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing chlorine atom activates the phenyl ring toward electrophilic substitution but reduces electron density on the pyridine nitrogen, slowing nucleophilic attacks.

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to map charge distribution and predict sites for regioselective functionalization .

- Hammett Analysis : Correlate substituent effects (σₚ values) with reaction rates to design derivatives with tailored reactivity .

Q. What role does this compound play in medicinal chemistry, particularly in CNS-targeted drug development?

- Methodological Answer :

- The pyridine scaffold enhances blood-brain barrier penetration, while the 3-chlorophenyl group modulates affinity for neurotransmitter receptors (e.g., 5-HT₃ antagonists) .

- In Vivo Studies : Radiolabel the compound with ¹¹C for PET imaging to track brain uptake in rodent models .

- SAR Studies : Replace the methoxy group with -OH or -NH₂ to assess impact on binding to dopamine D₂ receptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.